BenchChemオンラインストアへようこそ!

tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate

Chiral synthesis NK-1 antagonists Enantiomeric purity

tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate (CAS 2008714-62-1) is a chiral, non-racemic pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at N1, a free primary amine at C3, and a phenyl substituent at C2, all in a defined (2S,3R) absolute configuration. With a molecular formula of C15H22N2O2, a molecular weight of 262.35 g/mol, and a computed XLogP3-AA of 1.9, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing 2,3-disubstituted pyrrolidine scaffolds found in NK-1 antagonists and other bioactive molecules.

Molecular Formula C15H22N2O2
Molecular Weight 262.35
CAS No. 2008714-62-1
Cat. No. B3114333
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Nametert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate
CAS2008714-62-1
Molecular FormulaC15H22N2O2
Molecular Weight262.35
Structural Identifiers
SMILESCC(C)(C)OC(=O)N1CCC(C1C2=CC=CC=C2)N
InChIInChI=1S/C15H22N2O2/c1-15(2,3)19-14(18)17-10-9-12(16)13(17)11-7-5-4-6-8-11/h4-8,12-13H,9-10,16H2,1-3H3/t12-,13+/m1/s1
InChIKeyMJKHGPRFYGGNRF-OLZOCXBDSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate (CAS 2008714-62-1): Chiral Pyrrolidine Building Block for Stereospecific Synthesis


tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate (CAS 2008714-62-1) is a chiral, non-racemic pyrrolidine derivative featuring a tert-butoxycarbonyl (Boc) protecting group at N1, a free primary amine at C3, and a phenyl substituent at C2, all in a defined (2S,3R) absolute configuration [1]. With a molecular formula of C15H22N2O2, a molecular weight of 262.35 g/mol, and a computed XLogP3-AA of 1.9, this compound serves as a versatile intermediate in medicinal chemistry and organic synthesis, particularly for constructing 2,3-disubstituted pyrrolidine scaffolds found in NK-1 antagonists and other bioactive molecules [1][2]. The commercially available material is typically supplied at ≥95% purity .

Why Generic Substitution Fails for tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate: Stereochemistry Is the Product


Generic substitution of this compound with a racemic mixture (rel-(2R,3S)-3-amino-1-Boc-2-phenylpyrrolidine, CAS 1951442-09-3) or with analogs bearing alternative substituents fundamentally alters the stereochemical outcome of any downstream synthesis [1]. The (2S,3R) absolute configuration is not a minor specification—it is the core functional attribute that determines diastereoselectivity in subsequent transformations, receptor binding in pharmacological applications, and the enantiomeric purity of final active pharmaceutical ingredients. Substituting the 2-phenyl group with a 2-methyl analog (e.g., tert-butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate) ablates the π–π stacking and steric interactions that govern both reactivity and biological target engagement [2]. The following quantitative evidence dimensions establish precisely where and why this specific stereoisomer cannot be interchanged with its closest structural relatives without compromising experimental outcomes.

Quantitative Differentiation Evidence for tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate: Head-to-Head and Cross-Study Comparisons


Absolute Stereochemical Configuration vs. Racemic Mixture: Enantiomeric Identity Determines Biological and Synthetic Fidelity

The target compound is supplied as the single (2S,3R)-enantiomer, whereas the closely related CAS 1951442-09-3 is explicitly designated as the racemic (rel-(2R,3S)) mixture . In the context of NK-1 antagonist development, the 3-amino-2-phenylpyrrolidine patent family explicitly teaches that stereochemistry at the 2- and 3-positions is critical for receptor binding, with defined enantiomers exhibiting distinct pharmacological profiles [1]. Using the racemic mixture yields a 1:1 blend of enantiomers, where only one enantiomer is expected to be pharmacologically productive; the other may introduce confounding off-target activity or complicate crystallization and downstream purification workflows [1].

Chiral synthesis NK-1 antagonists Enantiomeric purity

Orthogonal Functional Group Architecture: Dual Reactive Handles Enable Regioselective Derivatization Unavailable in Non-Aminated Analogs

The target compound possesses two chemically distinct nitrogen centers: a Boc-protected pyrrolidine nitrogen (N1) and a free primary amine at C3. In contrast, N-Boc-2-phenylpyrrolidine (CAS 174310-75-9) lacks the C3 amine entirely, possessing only the protected pyrrolidine nitrogen . This difference enables the target compound to undergo sequential, site-selective functionalization: Boc deprotection (e.g., TFA/DCM) liberates the pyrrolidine NH for acylation, sulfonylation, or reductive amination, while the C3 free amine can be independently derivatized (e.g., amide coupling, reductive alkylation, or urea formation) without affecting the Boc group [1]. N-Boc-2-phenylpyrrolidine offers only one reactive site upon deprotection, fundamentally limiting the synthetic complexity achievable from a single intermediate .

Orthogonal protection Medicinal chemistry Building blocks

Predicted Basicity Modulation: C3 Amine Lowers Pyrrolidine pKa Relative to Non-Aminated 2-Phenylpyrrolidines

The predicted acid dissociation constant (pKa) for the target compound's pyrrolidine conjugate acid is 9.27 ± 0.40 . This represents a significant departure from (S)-2-phenylpyrrolidine, which lacks both the Boc group and the C3 amine and exhibits a predicted pKa of 10.13 ± 0.10 . For comparison, (R)-N-Boc-2-phenylpyrrolidine, which has the Boc group but no C3 amine, has a predicted pKa of −2.05 ± 0.40 . The 0.86 log-unit decrease in basicity relative to unsubstituted 2-phenylpyrrolidine can be attributed to the electron-withdrawing carbamate (Boc) group reducing the electron density at N1, an effect partially offset by the electron-donating C3 amino group in the target compound. This intermediate basicity profile influences extraction behavior, salt formation, and chromatographic retention.

pKa Physicochemical properties Reactivity

Boc Rotational Barrier: Kinetic Stability of Lithiated Intermediate Informs Reaction Condition Design vs. Piperidine Analogs

A peer-reviewed study on the lithiation–substitution of N-Boc-2-phenylpyrrolidine determined that the half-life (t₁/₂) for Boc group rotation in the 2-lithiated pyrrolidine is approximately 10 hours at −78 °C and approximately 3.5 minutes at −50 °C [1]. In stark contrast, the analogous 2-lithiated N-Boc-2-phenylpiperidine exhibits a t₁/₂ of approximately 4 seconds at −78 °C [1]. This 9,000-fold difference in rotational half-life at −78 °C (∼10 h for pyrrolidine vs. ∼4 s for piperidine) has direct consequences for the target compound: at −78 °C, the slow Boc rotation in the pyrrolidine system can severely limit the yield of lithiation–substitution reactions, whereas raising the temperature to −50 °C accelerates rotation into a synthetically useful regime [1]. This kinetic data, while obtained on the non-aminated parent compound, provides the only available quantitative framework for predicting the behavior of Boc-protected 2-phenylpyrrolidine derivatives under lithiation conditions.

Boc rotation barrier Lithiation Reaction kinetics

Physicochemical Profile: Computed Lipophilicity and Hydrogen Bonding Capacity Differentiate from Methyl and Des-Amino Analogs

The target compound exhibits a computed XLogP3-AA value of 1.9, with 1 hydrogen bond donor (HBD) and 3 hydrogen bond acceptors (HBA), and 3 rotatable bonds [1]. By comparison, the 2-methyl analog tert-butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate (CAS 1107659-77-7) bears a smaller, less lipophilic substituent at C2, which lacks the aromatic π-surface of the phenyl group, thereby reducing lipophilicity and potential π-stacking interactions [2]. N-Boc-2-phenylpyrrolidine (CAS 174310-75-9), lacking the C3 amino group, has a reduced hydrogen bond donor count (0 HBD vs. 1 HBD), diminishing its capacity for hydrogen bond-directed interactions in biological contexts [3]. These computed descriptors are directly relevant for assessing solubility, membrane permeability, and protein binding potential in early-stage drug discovery.

Lipophilicity XLogP ADME prediction

Patented NK-1 Antagonist Pharmacophore: 3-Amino-2-phenylpyrrolidine Core Validated as Privileged Scaffold for Neurokinin Receptor Modulation

The 3-amino-2-phenylpyrrolidine scaffold, of which the target compound is a protected, single-enantiomer form, is explicitly claimed in US Patent Application US 2008/0221151 A1 (and related filings WO 2005/115976) as the core pharmacophore for NK-1 (Substance P) receptor antagonism [1]. The patent discloses that compounds with the (2S,3R) absolute configuration bearing an N-benzyl substituent on the C3 amine exhibit NK-1 antagonist activity [1]. The target compound, with its free C3 amine, represents the direct synthetic precursor to these biologically active N-alkylated derivatives. Prior art NK-1 antagonists such as cis-3-(2-methoxybenzylamino)-2-phenylpyrrolidine and 3-(2-methoxy-5-trifluoromethoxybenzyl)amino-2-phenylpyrrolidine were developed as racemates or mixtures, whereas the availability of the (2S,3R) single enantiomer as a starting material enables stereochemically defined SAR exploration [1].

NK-1 antagonist Neurokinin Substance P Privileged scaffold

Best-Fit Application Scenarios for tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate: Where Its Differentiation Translates into Research Value


Synthesis of Stereochemically Defined NK-1 Receptor Antagonist Candidates

The single (2S,3R) enantiomer serves as the optimal starting material for constructing N-substituted 3-amino-2-phenylpyrrolidine derivatives for NK-1 antagonist programs, as described in US 2008/0221151 A1 [1]. Reductive amination or alkylation of the free C3 amine, followed by Boc deprotection, yields the active pharmacophore in enantiomerically pure form. Using the racemic rel-(2R,3S) mixture (CAS 1951442-09-3) would require chiral separation at a later stage, adding cost and complexity while discarding 50% of the material.

Construction of Quaternary Stereocenters via Lithiation–Substitution at C2

The Boc-protected pyrrolidine framework enables lithiation at the C2 position followed by electrophilic trapping to install quaternary stereocenters. Kinetic data on Boc rotation (t₁/₂ ≈ 3.5 min at −50 °C for N-Boc-2-phenylpyrrolidine) indicate that reactions must be conducted at −50 °C, not −78 °C, to achieve efficient lithiation [1]. The presence of the free C3 amine offers an additional site for chiral ligand attachment or substrate direction, a feature unavailable in the simpler N-Boc-2-phenylpyrrolidine scaffold.

Orthogonal Dual-Functionalization Medicinal Chemistry Workflows

Programs requiring sequential derivatization of two distinct nitrogen centers within a single chiral pyrrolidine scaffold benefit from the orthogonal Boc-protected N1 and free C3 amine [1]. Typical workflows involve first derivatizing the C3 amine via amide coupling or sulfonylation, then removing the Boc group (TFA/CH₂Cl₂) to reveal the pyrrolidine NH for a second diversification step. This two-step, one-scaffold strategy is not possible with N-Boc-2-phenylpyrrolidine (CAS 174310-75-9), which provides only one reactive site [2].

Physicochemical Property Optimization in CNS Drug Discovery

With a computed XLogP3-AA of 1.9 and one hydrogen bond donor, the target compound occupies a favorable property space for CNS penetration (optimal logP 1–3, HBD ≤ 3) [1]. Medicinal chemists can use this scaffold as a starting point for further property modulation. The 2-methyl analog (tert-butyl (2S,3R)-3-amino-2-methylpyrrolidine-1-carboxylate) provides lower lipophilicity but loses the π–π stacking potential of the phenyl ring, which may be critical for aromatic cage interactions in certain targets [2].

Quote Request

Request a Quote for tert-Butyl (2S,3R)-3-amino-2-phenylpyrrolidine-1-carboxylate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.